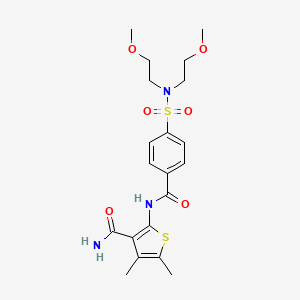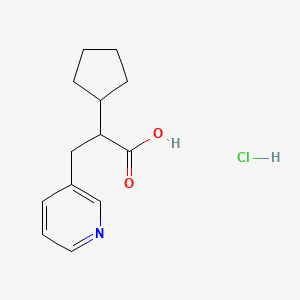![molecular formula C18H18N2OS2 B2752998 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole CAS No. 1706299-28-6](/img/structure/B2752998.png)
2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole is a complex organic compound that features an indole ring, a thiophene ring, and a thiazepane ring
Wirkmechanismus
Target of Action
The compound “2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole” is a derivative of indole and thiophene . Indole derivatives are known to bind with high affinity to multiple receptors , and thiophene derivatives exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Indole derivatives are known to interact with various biological targets, leading to a range of biological activities . Thiophene derivatives also exhibit a variety of pharmacological properties .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a range of biochemical pathways . Similarly, thiophene derivatives are known to affect various biochemical pathways due to their wide range of pharmacological properties .
Pharmacokinetics
The lipinski rule, which predicts good absorption or permeation, is followed by similar compounds .
Result of Action
Based on the known effects of indole and thiophene derivatives, it can be inferred that this compound may have a range of biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole likely involves multi-step organic reactions. A possible synthetic route could start with the preparation of the indole and thiophene precursors, followed by the formation of the thiazepane ring through cyclization reactions. The final step would involve the coupling of these components under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate, targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, the compound might find applications in the development of new materials, such as polymers or nanomaterials, due to its unique structural features.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds might include other indole, thiophene, and thiazepane derivatives, such as:
- (1H-indol-2-yl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
- (1H-indol-2-yl)(7-(pyridin-2-yl)-1,4-thiazepan-4-yl)methanone
Uniqueness
The uniqueness of 2-[7-(thiophen-2-yl)-1,4-thiazepane-4-carbonyl]-1H-indole lies in its specific combination of structural elements, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
1H-indol-2-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c21-18(15-12-13-4-1-2-5-14(13)19-15)20-8-7-17(23-11-9-20)16-6-3-10-22-16/h1-6,10,12,17,19H,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXLUKRGQJNXLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[(2-chlorophenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B2752916.png)
![4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2752918.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2752920.png)
![2-(1-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2752921.png)

![2-((7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2752927.png)

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2752929.png)

![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2752933.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2752936.png)
![2-{4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]phenoxy}-1,3-thiazole](/img/structure/B2752937.png)

